molecular formula C14H16N2O3S B2964659 N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide CAS No. 2411180-17-9

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide

Cat. No. B2964659
CAS RN: 2411180-17-9
M. Wt: 292.35
InChI Key: PPJNDRXBBHWHBS-LBPRGKRZSA-N
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Description

Ynamides are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . They have proven to be versatile reagents for organic synthesis, and have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules .


Molecular Structure Analysis

The molecular structure of ynamides is characterized by a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . This structure is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group .


Chemical Reactions Analysis

Ynamides have been involved in a variety of chemical reactions. Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry . These reactions include cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions, and hydro-heteroatom addition reactions .

Future Directions

The future directions of research involving ynamides are likely to continue exploring their unique reactivity and versatility in organic synthesis . They have potential applications in the synthesis of a wide range of structurally complex N-containing molecules .

properties

IUPAC Name

N-[(3S)-1-(benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-6-14(17)15-12-9-10-16(11-12)20(18,19)13-7-4-3-5-8-13/h3-5,7-8,12H,9-11H2,1H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJNDRXBBHWHBS-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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